molecular formula C19H23NO2S B4703237 N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B4703237
M. Wt: 329.5 g/mol
InChI Key: LISMJKSYUNOLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of amides and has the molecular formula C21H27NO2S.

Mechanism of Action

The mechanism of action of N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide is thought to involve binding to the ATP-binding site of CK2, thereby preventing the phosphorylation of its substrates. This leads to a downstream effect on various cellular processes that are regulated by CK2, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. However, more research is needed to understand the full biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide in lab experiments is its potential as a selective inhibitor of CK2. This allows researchers to study the role of CK2 in various cellular processes and diseases. However, one limitation is that the compound may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to understand the full biochemical and physiological effects of this compound, as well as its efficacy and safety in vivo. Another area of interest is the development of more selective inhibitors of CK2, which could have important implications for the treatment of various diseases. Additionally, the use of N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide in combination with other therapeutic agents could be explored as a potential treatment strategy.

Scientific Research Applications

N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide has been used in scientific research as a potential inhibitor of the protein kinase CK2. This kinase is known to be involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been suggested as a potential therapeutic strategy for cancer and other diseases. N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide has been reported to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further research in this area.

properties

IUPAC Name

N-(4-butylsulfanylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-3-4-13-23-17-11-9-16(10-12-17)20-19(21)14-22-18-8-6-5-7-15(18)2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISMJKSYUNOLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.